molecular formula C7H13NO2S B2457846 Methyl 1,4-thiazepane-6-carboxylate CAS No. 1909311-82-5

Methyl 1,4-thiazepane-6-carboxylate

Cat. No.: B2457846
CAS No.: 1909311-82-5
M. Wt: 175.25
InChI Key: KEZNFFNOZOUUDS-UHFFFAOYSA-N
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Description

Methyl 1,4-thiazepane-6-carboxylate is a chemical compound belonging to the thiazepane family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol .

Safety and Hazards

The safety information for “Methyl 1,4-thiazepane-6-carboxylate” indicates that it is dangerous . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-thiazepane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-thiazepane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives.

Scientific Research Applications

Methyl 1,4-thiazepane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It has potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,4-thiazepane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1,4-thiazepane-6-carboxylate include other thiazepane derivatives and related heterocyclic compounds. Examples include:

  • 1,4-Thiazepane-6-carboxylic acid
  • 1,4-Thiazepane-6-carboxamide
  • 1,4-Thiazepane-6-carboxaldehyde

Uniqueness

This compound is unique due to its specific structural features and potential biological activity. Its methyl ester group enhances its reactivity and solubility, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1,4-thiazepane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)6-4-8-2-3-11-5-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZNFFNOZOUUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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